molecular formula C15H20O3 B1325252 8-(3-Methylphenyl)-8-oxooctanoic acid CAS No. 898765-42-9

8-(3-Methylphenyl)-8-oxooctanoic acid

Cat. No. B1325252
M. Wt: 248.32 g/mol
InChI Key: XRMUFJJWHFKLGC-UHFFFAOYSA-N
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Description

Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound’s IUPAC name is also used for precise identification .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, acidity or basicity, and reactivity .

Scientific Research Applications

Radiotracer for Liver Metabolism

  • Radiotracer Development : 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid was developed as a novel radiotracer to evaluate medium-chain fatty acid metabolism in the liver, demonstrating stable interaction with human serum and potential for evaluating liver function (Lee et al., 2004).

Synthesis of Labelled Fatty Acids

  • Synthesis for Labelled Fatty Acids : Research involved the preparation of methyl 8-oxooctanoate derivatives for use as intermediates in synthesizing labelled fatty acid methyl esters, highlighting the importance of 8-oxooctanoic acid derivatives in biochemical research (Adlof, 1987).

Oxidation Studies

  • Oxidation Product Analysis : The reaction of hematin with allylic fatty acid hydroperoxides identified various oxidation products, providing insights into hydroperoxide-dependent epoxidation pathways, with implications for understanding oxidative stress and related biochemical processes (Labeque & Marnett, 1988).

Plant Metabolite Synthesis

  • Plant Metabolite Research : The synthesis of 12-Oxophytodienoic acid and related compounds was reported, showcasing the importance of 8-oxooctanoic acid derivatives in studying plant metabolites and their enzymatic degradation pathways (Crombie & Mistry, 1991).

Thermal Oxidation of FAME and TAG

  • FAME and TAG Oxidation Analysis : Methyl 8-oxooctanoate was quantitated in thermal oxidation studies of fatty acid methyl esters (FAME) and triacylglycerols (TAG), underlining its role as a marker for lipid oxidation and degradation (Berdeaux et al., 2002).

Synthesis of Whisky Lactone

  • Whisky Lactone Synthesis : A study on the synthesis of whisky lactone using 3-methyl-4-oxooctanoic acid highlighted the compound's role in flavor chemistry and its potential applications in food science (Zhang Junsong, 2012).

Azo Dyes Synthesis

  • Azo Dyes and Biological Activity : Research on novel azo dyes derived from 8-methyl-4-hydroxyl-2-quinolone, which is structurally related to 8-oxooctanoic acid derivatives, showed significant antibacterial activity, demonstrating the potential for pharmaceutical applications (Rufchahi et al., 2013).

Electrochemical Studies

  • Electrochemical Analysis : A study on the electrochemical performance of 8-hydroxy-2'-deoxyguanosine at a modified electrode included insights into the electrochemical properties of compounds structurally similar to 8-oxooctanoic acid, with implications for biosensor development (Li et al., 2007).

Safety And Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling practices is gathered from safety data sheets and other resources .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

8-(3-methylphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-12-7-6-8-13(11-12)14(16)9-4-2-3-5-10-15(17)18/h6-8,11H,2-5,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMUFJJWHFKLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645287
Record name 8-(3-Methylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Methylphenyl)-8-oxooctanoic acid

CAS RN

898765-42-9
Record name 8-(3-Methylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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